1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a cyclobutylpropyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Cyclobutylpropyl Intermediate: The cyclobutylpropyl group can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction of potassium cyclobutyltrifluoroborate with aryl chlorides.
Pyrazole Ring Formation: The pyrazole ring can be formed through a [3+2] cycloaddition reaction involving tosylmethyl isocyanides (TosMICs) and electron-deficient compounds.
Final Coupling: The cyclobutylpropyl intermediate is then coupled with the pyrazole ring under suitable conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 1-(2-Cyclopropylpropyl)-1H-pyrazol-4-amine
- 1-(2-Cyclopentylpropyl)-1H-pyrazol-4-amine
- 1-(2-Cyclohexylpropyl)-1H-pyrazol-4-amine
Comparison: 1-(2-Cyclobutylpropyl)-1H-pyrazol-4-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2-cyclobutylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3/c1-8(9-3-2-4-9)6-13-7-10(11)5-12-13/h5,7-9H,2-4,6,11H2,1H3 |
InChI Key |
MDNCNFVCOOXPSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)N)C2CCC2 |
Origin of Product |
United States |
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